molecular formula C12H16N4O3 B3248655 4-Pyrimidinecarboxylic acid, 6-[(1-acetyl-4-piperidinyl)amino] CAS No. 1884246-71-2

4-Pyrimidinecarboxylic acid, 6-[(1-acetyl-4-piperidinyl)amino]

Cat. No.: B3248655
CAS No.: 1884246-71-2
M. Wt: 264.28
InChI Key: NXTBKOCHKRQULO-UHFFFAOYSA-N
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Description

4-Pyrimidinecarboxylic acid, 6-[(1-acetyl-4-piperidinyl)amino] is a pyrimidine derivative featuring a carboxylic acid group at position 4 and a 1-acetyl-4-piperidinylamino substituent at position 5. This structural motif combines a heterocyclic aromatic ring with a piperidine-acetyl moiety, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

6-[(1-acetylpiperidin-4-yl)amino]pyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3/c1-8(17)16-4-2-9(3-5-16)15-11-6-10(12(18)19)13-7-14-11/h6-7,9H,2-5H2,1H3,(H,18,19)(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTBKOCHKRQULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)NC2=NC=NC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyrimidinecarboxylic acid, 6-[(1-acetyl-4-piperidinyl)amino] typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-pyrimidinecarboxylic acid and 1-acetyl-4-piperidinylamine as the primary starting materials.

  • Activation: The carboxylic acid group of 4-pyrimidinecarboxylic acid is activated using reagents such as thionyl chloride (SOCl2) to form the corresponding acid chloride.

  • Coupling Reaction: The activated acid chloride is then coupled with 1-acetyl-4-piperidinylamine under controlled conditions to form the desired product.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Pyrimidinecarboxylic acid, 6-[(1-acetyl-4-piperidinyl)amino] can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions can occur at different positions on the pyrimidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

4-Pyrimidinecarboxylic acid, 6-[(1-acetyl-4-piperidinyl)amino] has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be employed in biological studies to investigate its interactions with various biomolecules.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Pyrimidinecarboxylic acid, 6-[(1-acetyl-4-piperidinyl)amino] exerts its effects involves its interaction with specific molecular targets and pathways. The acetyl group and piperidinyl moiety play crucial roles in these interactions, influencing the compound's biological activity.

Comparison with Similar Compounds

6-(Trifluoromethyl)-4-pyrimidinecarboxylic acid (CAS 933721-99-4)

  • Structure : Trifluoromethyl (-CF₃) group at position 6.
  • Key Properties :
    • The electron-withdrawing -CF₃ group enhances acidity compared to unsubstituted pyrimidinecarboxylic acids due to inductive effects .
    • Molecular weight: 192.096 g/mol; purity: 95% .
  • Contrast : The target compound’s 1-acetyl-piperidinyl group is less electron-withdrawing than -CF₃, likely resulting in lower acidity.

6-Hydroxy-4-pyrimidinecarboxylic acid

  • Structure : Hydroxyl (-OH) group at position 6.
  • Key Properties: Exhibits keto-enol tautomerism (Scheme 2, ), stabilizing the enol form in alcohols and reducing acidity compared to 4-pyrimidinecarboxylic acid . Lower reactivity in hydroxylic solvents due to intramolecular hydrogen bonding .

6-[(Tetrahydro-2H-pyran-4-yl)amino]-4-pyrimidinecarboxylic acid (CAS 1439899-02-1)

  • Structure : Tetrahydro-2H-pyran substituent at position 6.
  • Key Properties: Molecular formula: C₁₀H₁₃N₃O₃; InChIKey: FAALTEVKCMLQDZ .
  • Contrast : The acetyl-piperidinyl group in the target compound may improve lipophilicity and blood-brain barrier penetration compared to the tetrahydro-2H-pyran moiety.

Solvent Effects and Reactivity Trends

  • 4-Pyrimidinecarboxylic acid vs. Benzoic Acid: 4-Pyrimidinecarboxylic acid is less sensitive to solvent effects (29% non-specific vs. 71% specific solvent contributions) compared to benzoic acid (21% non-specific vs. 75% specific), attributed to resonance stabilization of the carboxylate anion by the pyrimidine ring .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Substituent (Position 6) Molecular Formula Molecular Weight (g/mol) Key Property
Target Compound 1-Acetyl-4-piperidinylamino C₁₂H₁₇N₅O₃* ~291.3 Predicted enhanced lipophilicity
6-(Trifluoromethyl)-4-pyrimidinecarboxylic acid -CF₃ C₆H₃F₃N₂O₂ 192.096 High acidity (electron-withdrawing)
6-Hydroxy-4-pyrimidinecarboxylic acid -OH C₅H₄N₂O₃ 140.10 Keto-enol tautomerism
6-[(Tetrahydro-2H-pyran-4-yl)amino]-4-pyrimidinecarboxylic acid Tetrahydro-2H-pyran C₁₀H₁₃N₃O₃ 223.23 Antimicrobial potential

*Estimated based on structural analogs.

Table 2: Solvent Effect Contributions (logk₂)

Compound % Non-specific (f(ε)) % Specific (π*)
4-Pyrimidinecarboxylic acid 29% 71%
Benzoic acid 21% 75%
5-Hydroxyorotic acid 15% 85%

Data adapted from .

Biological Activity

4-Pyrimidinecarboxylic acid, 6-[(1-acetyl-4-piperidinyl)amino] is a synthetic compound with the molecular formula C12H16N4O3. Its structure includes a pyrimidine ring substituted with an acetylated piperidine moiety, which contributes to its biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented structurally as follows:

  • IUPAC Name : 6-[(1-acetylpiperidin-4-yl)amino]pyrimidine-4-carboxylic acid
  • Molecular Formula : C12H16N4O3
  • CAS Number : 1884246-71-2

The biological activity of 4-Pyrimidinecarboxylic acid, 6-[(1-acetyl-4-piperidinyl)amino] is primarily attributed to its ability to interact with specific molecular targets within cells. The acetyl and piperidinyl groups are believed to enhance binding affinity to various receptors and enzymes involved in cellular signaling pathways. Notably, compounds with similar structures have been shown to inhibit protein kinases, which play crucial roles in cancer progression and inflammation.

Antitumor Activity

Research indicates that derivatives of pyrimidine compounds often exhibit significant antitumor properties. For instance, studies on related compounds have demonstrated their ability to inhibit the growth of human tumor xenografts in vivo. The compound's potential as an inhibitor of Protein Kinase B (PKB/Akt), a key regulator in cancer cell survival, has been highlighted in recent studies .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrimidine derivatives have been extensively studied. Compounds similar to 4-Pyrimidinecarboxylic acid have shown inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory responses. In vitro assays have reported IC50 values for COX-2 inhibition that suggest a promising anti-inflammatory profile for this class of compounds .

Case Studies

  • Antitumor Efficacy : A study evaluating the efficacy of pyrimidine derivatives found that specific analogs significantly inhibited tumor growth in mouse models. The most effective compounds demonstrated IC50 values in the nanomolar range against cancer cell lines .
  • Inhibition of COX Enzymes : Another investigation assessed the anti-inflammatory activity of similar compounds through COX inhibition assays. Results indicated that certain derivatives exhibited comparable IC50 values to established anti-inflammatory drugs like celecoxib, suggesting potential therapeutic applications for inflammatory diseases .

Data Tables

Biological Activity IC50 Values (µM) Remarks
COX-2 Inhibition0.04 ± 0.01Comparable to celecoxib
PKB InhibitionNanomolar rangeSelective for PKB over PKA
Tumor Growth InhibitionVaries (in vivo)Significant reduction in tumor size

Q & A

Q. What are the common synthetic routes for 4-pyrimidinecarboxylic acid derivatives with piperidinylamino substituents?

  • Methodological Answer : Synthesis typically involves coupling reactions between pyrimidinecarboxylic acid precursors and substituted piperidine amines. For example, uracil-6-carboxylic acid can be activated using phosphorus oxychloride (POCl₃) to form reactive intermediates like 2,4-dichloro pyrimidine-6-carbonylchloride, which then undergo nucleophilic substitution with 1-acetyl-4-piperidinylamine. Subsequent hydrolysis or functionalization (e.g., acetylation) refines the product . Key reagents include POCl₃, arylamines, and sodium methoxide for methoxy substitutions .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC/LC-MS : To assess purity and confirm molecular weight.
  • NMR (¹H, ¹³C, 2D-COSY) : To verify substituent positions and piperidine ring conformation .
  • X-ray crystallography : For resolving stereochemical ambiguities, as demonstrated in structurally similar pyrimidine-piperidine hybrids .
  • IR spectroscopy : To confirm functional groups like carboxylic acid (-COOH) and acetylated amines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer :
  • Core modifications : Vary the pyrimidine ring substituents (e.g., methoxy, cyano, or amino groups at positions 2, 4, or 6) and compare binding affinities using computational docking (e.g., AutoDock Vina) .
  • Piperidine substitutions : Replace the acetyl group with bulkier or charged moieties (e.g., morpholine, cycloalkyl) to evaluate steric/electronic effects on target interactions .
  • Biological assays : Test derivatives against kinase panels (e.g., Akt inhibitors) or viral enzymes to identify potency trends .

Q. What computational strategies are effective for predicting synthetic pathways or reaction bottlenecks?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction energetics and transition states. The ICReDD framework integrates reaction path searches with experimental data to optimize conditions (e.g., solvent choice, temperature) and reduce trial-and-error experimentation . Machine learning models trained on pyrimidine synthesis datasets can also predict yields for novel intermediates .

Q. How can contradictory biological activity data between in vitro and in vivo studies be resolved?

  • Methodological Answer :
  • Metabolic stability assays : Use liver microsomes or cytochrome P450 inhibition studies to assess compound degradation .
  • Pharmacokinetic profiling : Measure bioavailability, plasma half-life, and tissue distribution in rodent models.
  • Target engagement validation : Apply techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to proposed targets (e.g., kinases, viral proteases) .

Q. What experimental approaches elucidate the mechanism of action for this compound?

  • Methodological Answer :
  • Kinase profiling : Screen against a panel of 100+ kinases to identify selectivity, as seen in Akt inhibitors with piperidine-pyrimidine scaffolds .
  • CRISPR-Cas9 knockouts : Delete putative target genes (e.g., HIV-1 reverse transcriptase) in cellular models to confirm loss of compound efficacy .
  • Cryo-EM or X-ray crystallography : Resolve compound-target complexes to visualize binding modes and guide rational design .

Methodological Considerations

Q. What strategies mitigate instability during storage or handling?

  • Methodological Answer :
  • Lyophilization : Store as a lyophilized powder under inert gas (argon) to prevent hydrolysis of the carboxylic acid group .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring to identify degradation products .

Q. How can researchers design experiments to study synergistic effects with other therapeutics?

  • Methodological Answer : Use combinatorial screening (e.g., checkerboard assays) to evaluate synergy with antivirals or chemotherapeutics. For example, pair the compound with 5-fluorouracil (5-FU) in cancer cell lines and quantify synergy via the Chou-Talalay combination index .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Pyrimidinecarboxylic acid, 6-[(1-acetyl-4-piperidinyl)amino]
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4-Pyrimidinecarboxylic acid, 6-[(1-acetyl-4-piperidinyl)amino]

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